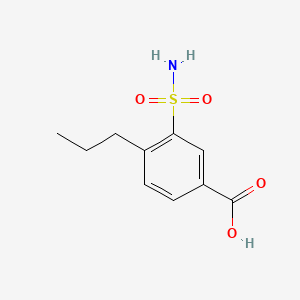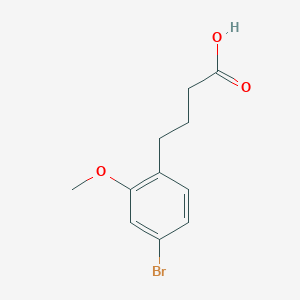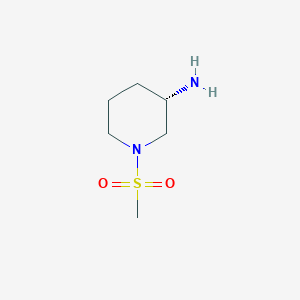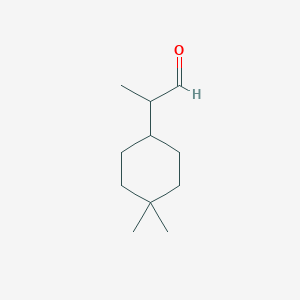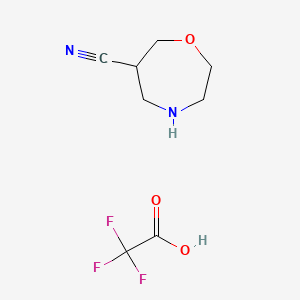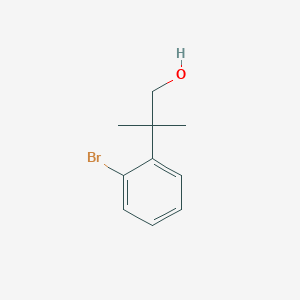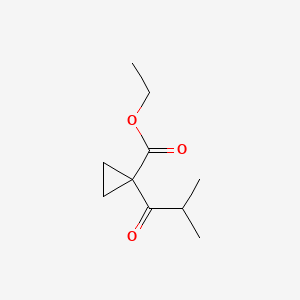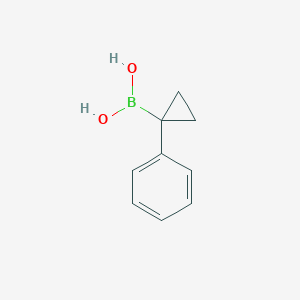
(1-Phenylcyclopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylcyclopropyl)boronic acid is an organoboron compound characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopropyl)boronic acid typically involves the reaction of phenylcyclopropyl derivatives with boron-containing reagents. One common method is the hydroboration of phenylcyclopropene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve scalable hydroboration techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: (1-Phenylcyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenylcyclopropyl alcohols or ketones using oxidizing agents like hydrogen peroxide.
Reduction: Formation of phenylcyclopropyl derivatives through reduction with agents such as lithium aluminum hydride.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and bases like potassium carbonate in polar solvents.
Major Products:
Oxidation: Phenylcyclopropyl alcohols and ketones.
Reduction: Phenylcyclopropyl derivatives.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
(1-Phenylcyclopropyl)boronic acid finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Phenylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid moiety interacts with target molecules through the formation of boronate esters, which can modulate biological pathways and chemical reactions.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Cyclopropylboronic acid
- (1-Phenylcyclopropyl)methanol
Comparison: (1-Phenylcyclopropyl)boronic acid is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct reactivity and stability compared to its analogs. For instance, phenylboronic acid lacks the cyclopropyl ring, making it less sterically hindered and more reactive in certain conditions. Cyclopropylboronic acid, on the other hand, does not have the aromatic phenyl group, which affects its electronic properties and reactivity.
Propiedades
Fórmula molecular |
C9H11BO2 |
|---|---|
Peso molecular |
162.00 g/mol |
Nombre IUPAC |
(1-phenylcyclopropyl)boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9(6-7-9)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
Clave InChI |
JWNPKUFYZNYIFS-UHFFFAOYSA-N |
SMILES canónico |
B(C1(CC1)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


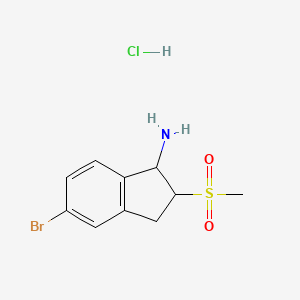
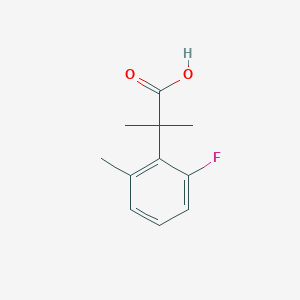
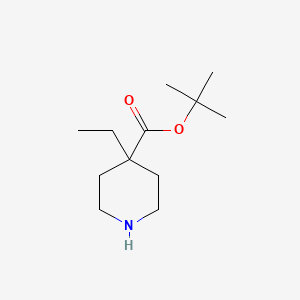
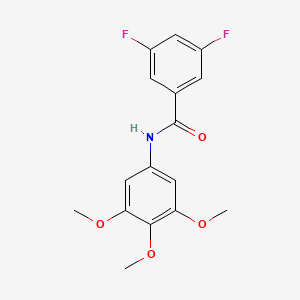
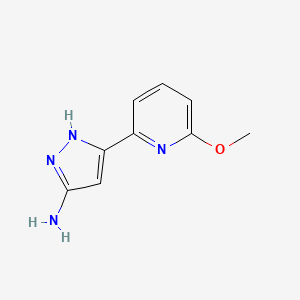
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)
